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Compound of Interest

Compound Name: Xylofuranose

Cat. No.: B8766934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for condensed phase xylofuranose. The information is intended to support research,

development, and modeling activities in fields such as drug design, biofuel production, and

carbohydrate chemistry. This document summarizes key quantitative data, details relevant

experimental methodologies, and presents a visualization of a pertinent metabolic pathway.

Quantitative Thermochemical Data
The following tables summarize the available experimental thermochemical data for condensed

phase xylofuranose and the closely related α-D-xylose. It is important to note that specific

experimental data for the furanose form of xylose is limited; therefore, data for the more

common pyranose form (α-D-xylose) is included as a reference. This is a reasonable

approximation for many applications, but researchers should be mindful of the structural

differences.

Table 1: Enthalpy Data for Condensed Phase Xylose
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Parameter Value Units Substance Method Reference

Standard

Enthalpy of

Combustion

(ΔcH°solid)

-2338.9 ±

0.84
kJ/mol

α-d-

Xylofuranose

Combustion

Calorimetry

Skuratov,

Strepikheev,

et al., 1957;

Reanalyzed

by Cox and

Pilcher,

1970[1]

Standard

Enthalpy of

Formation

(ΔfH°solid)

-1057.8 kJ/mol
α-d-

Xylofuranose

Calculated

from ΔcH°

NIST (based

on[1])

Standard

Molar

Enthalpy of

Combustion

(Δc)

-(2342.2 ±

0.8)
kJ·mol⁻¹

α-D-

xylose(cr)
Not Specified [2]

Table 2: Entropy and Heat Capacity Data for Condensed Phase Xylose

Parameter Value Units Substance Method Reference

Standard

Molar

Entropy

(S°solid,1

bar)

143.5 J/mol*K D-Xylose
Extrapolation

below 90 K

Miller,

1935[3]

Standard

Molar Heat

Capacity

(Cp,m°)

178.1 ± 1.8 J·K⁻¹·mol⁻¹
α-D-

xylose(cr)
PPMS [2]

Experimental Protocols
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The determination of the thermochemical data presented above relies on precise calorimetric

techniques. The following sections outline the general principles of the key experimental

methods used for carbohydrates.

Combustion Calorimetry
Combustion calorimetry is a primary technique for determining the enthalpy of combustion of a

substance.[4][5] From this, the standard enthalpy of formation can be calculated.

Experimental Workflow:

Sample Preparation: A precisely weighed sample of the carbohydrate (e.g., xylofuranose) is

placed in a crucible inside a high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30

atm) to ensure complete combustion.

Immersion: The bomb is submerged in a known quantity of water in an insulated container

(the calorimeter). The initial temperature of the water is carefully measured.

Ignition: The sample is ignited by passing an electric current through a fuse wire.

Temperature Measurement: The temperature of the water is monitored and recorded until it

reaches a maximum and then begins to cool. The temperature change of the calorimeter

system is used to calculate the heat released by the combustion reaction.

Calibration: The energy equivalent of the calorimeter is determined by combusting a

standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

Data Analysis: The heat of combustion of the sample is calculated from the temperature rise,

the energy equivalent of the calorimeter, and the mass of the sample. Corrections are

applied for the heat of ignition and any side reactions. The standard enthalpy of formation is

then derived using Hess's law.

Adiabatic and Differential Scanning Calorimetry (DSC)
for Heat Capacity and Entropy
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Adiabatic calorimetry and Differential Scanning Calorimetry (DSC) are used to measure the

heat capacity of a substance as a function of temperature.[6] This data can then be used to

calculate the standard molar entropy.

Experimental Workflow (DSC):

Sample and Reference Pans: A small, accurately weighed sample of the carbohydrate is

hermetically sealed in a sample pan. An empty pan is used as a reference.

Heating Program: The sample and reference pans are placed in the DSC instrument and

subjected to a controlled temperature program, typically a linear heating rate.

Heat Flow Measurement: The instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature. This differential heat flow is

directly proportional to the heat capacity of the sample.

Calibration: The DSC is calibrated for temperature and heat flow using standard materials

with known melting points and heat capacities.

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is

determined by integrating the heat capacity divided by the temperature (Cp/T) from absolute

zero up to that temperature. Since measurements cannot be made down to 0 K, an

extrapolation is performed from the lowest measurement temperature.

Visualization of a Relevant Metabolic Pathway
Xylofuranose, as a form of xylose, is a key intermediate in various metabolic pathways,

particularly in microorganisms. The catabolism of D-xylose is crucial for the bioconversion of

lignocellulosic biomass. One of the primary pathways for D-xylose utilization is the oxido-

reductase pathway.[7]
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Figure 1: The oxido-reductase pathway for D-xylose metabolism.

This guide provides a foundational understanding of the thermochemistry of condensed phase

xylofuranose. For more detailed research, it is recommended to consult the primary literature

cited. The provided data and protocols can serve as a valuable resource for computational

modeling and experimental design in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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